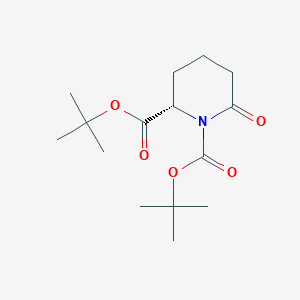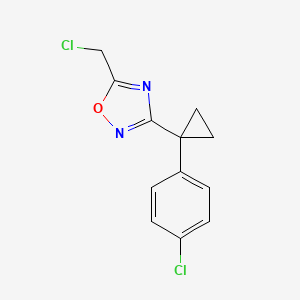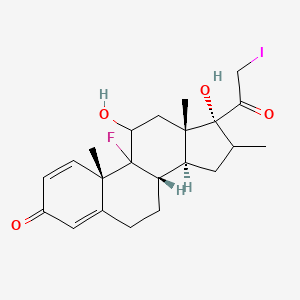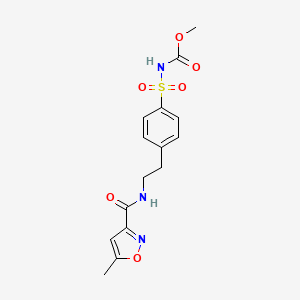
rac 7-Hydroxy Efavirenz 7-O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 7-Hydroxy Efavirenz 7-O-Sulfate: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection. This compound is a sulfate conjugate of 7-Hydroxy Efavirenz, which is a metabolite of Efavirenz. It is used in scientific research and industrial applications, particularly in the study of drug metabolism and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz 7-O-Sulfate typically involves the hydroxylation of Efavirenz followed by sulfation. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: rac 7-Hydroxy Efavirenz 7-O-Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms .
Wissenschaftliche Forschungsanwendungen
rac 7-Hydroxy Efavirenz 7-O-Sulfate is used in various scientific research applications, including:
Chemistry: Study of reaction mechanisms and synthesis of related compounds.
Biology: Investigation of metabolic pathways and enzyme interactions.
Medicine: Research on drug metabolism, pharmacokinetics, and potential therapeutic uses.
Industry: Quality control and standardization of pharmaceutical products
Wirkmechanismus
The mechanism of action of rac 7-Hydroxy Efavirenz 7-O-Sulfate involves its interaction with enzymes involved in drug metabolism. It acts as a substrate for sulfotransferases, leading to the formation of sulfate conjugates. These conjugates are more water-soluble and can be excreted more easily from the body. The compound’s molecular targets include various enzymes in the liver that are responsible for drug metabolism .
Vergleich Mit ähnlichen Verbindungen
rac 7-Hydroxy Efavirenz: A hydroxylated metabolite of Efavirenz.
Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor.
Efavirenz 8-Hydroxy: Another hydroxylated metabolite of Efavirenz.
Uniqueness: rac 7-Hydroxy Efavirenz 7-O-Sulfate is unique due to its sulfate conjugate form, which enhances its water solubility and excretion. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics, as it provides insights into the body’s handling of sulfate conjugates .
Eigenschaften
CAS-Nummer |
1702668-51-6 |
|---|---|
Molekularformel |
C₁₄H₉ClF₃NO₆S |
Molekulargewicht |
411.74 |
Synonyme |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-7-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)


